(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c1-2-20-13-8-7-12(18)9-14(13)22-16(20)19-15(21)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEOIZIUSQDVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide typically involves the condensation of 3-ethyl-6-fluorobenzo[d]
Biological Activity
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic organic compound characterized by its unique structural features, which include a benzo[d]thiazole moiety and a fluorobenzamide structure. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Key Structural Features:
- Benzo[d]thiazole moiety: Contributes to the compound's pharmacological properties.
- Fluorine atoms: Enhance lipophilicity and biological activity.
- Amide bond: Imparts stability and influences interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d]thiazole ring through cyclization reactions.
- Introduction of the ethyl group via alkylation methods.
- Fluorination using electrophilic reagents to incorporate fluorine into the structure.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, in vitro assays have shown that it induces apoptosis in human leukemia cells by modulating cell cycle regulators and promoting oxidative stress.
Anti-inflammatory Properties
Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thus presenting potential therapeutic benefits in treating inflammatory diseases.
Case Studies
-
In Vitro Studies on Cancer Cells:
- A study evaluated the cytotoxic effects of the compound on human myeloid leukemia cell lines. Results indicated significant apoptosis induction correlated with increased reactive oxygen species (ROS) levels, suggesting a mechanism involving oxidative stress .
- Anti-inflammatory Mechanism:
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzo[d]thiazole have been shown to inhibit cell proliferation in models of human cervical carcinoma and pancreatic ductal adenocarcinoma. Studies report IC50 values in the submicromolar range for these compounds, suggesting strong potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives have demonstrated effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds indicate robust antimicrobial efficacy, which could be leveraged for therapeutic applications in treating infections .
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of the Benzo[d]thiazole Core : This is typically achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Fluorination : The introduction of fluorine can be accomplished using electrophilic fluorination methods.
- Ylidene Formation : A condensation reaction between the benzo[d]thiazole derivative and an aldehyde or ketone yields the ylidene structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound .
The following table summarizes key biological activities reported for this compound and its analogs:
Case Study 1: Anticancer Activity
A study by Romagnoli et al. examined several derivatives related to benzo[d]thiazoles, revealing that compounds similar to this compound exhibited potent cytotoxic effects against murine leukemia cells with IC50 values as low as 0.5 µM. This highlights the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
Research focusing on thiazole derivatives demonstrated effective inhibition against various microbial strains, with reported MICs indicating strong potential for therapeutic applications. For instance, certain derivatives showed significant activity against Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Positional Fluorine Isomerism: The compound (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide () shares a benzothiazole-imine-benzamide scaffold but differs in fluorine placement (4-fluoro vs. 6-fluoro) and the benzamide substituent (azepane sulfonyl vs. 4-fluoro).
- Trifluoromethyl vs. Ethyl/Fluoro Groups : Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () replace the ethyl and fluorine with a trifluoromethyl group. The trifluoromethyl group increases electron-withdrawing effects and metabolic stability but may reduce solubility due to higher hydrophobicity .
Functional Group Variations
- Adamantane Hybrids: The adamantane-containing compound N-((Z)-4-((3r,5r,7r)-adamantan-1-yl)-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide () incorporates a rigid adamantane moiety, which significantly increases lipophilicity and may improve blood-brain barrier penetration compared to the ethyl group in the target compound. However, the difluorobenzamide in this analog could alter electronic distribution at the binding site .
- Sulfonamide Derivatives: Compounds like 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide () feature sulfonamide groups, which are common in enzyme inhibitors (e.g., carbonic anhydrase).
Hydrogen Bonding and Crystallinity
- The triazole-thiocarbonohydrazide compound described in forms extensive hydrogen-bonded networks (N–H···O/S), enhancing crystallinity. In contrast, the target compound’s fluorobenzamide group may participate in weaker C–F···H interactions, possibly leading to different solid-state properties and solubility profiles .
Comparative Data Table
Key Research Findings
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to (63% yield for a related benzothiazole-imine), though fluorination steps may require optimization .
- Biological Implications : Fluorine and ethyl groups may synergize to enhance target affinity while maintaining solubility, contrasting with trifluoromethyl analogs () that prioritize stability over solubility .
- Structural Flexibility : The absence of rigid moieties (e.g., adamantane in ) may allow conformational adaptability, critical for binding to flexible active sites .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates like fluorinated benzothiazole and benzamide precursors. Critical steps include:
- Thiazole ring formation : Use of thiourea derivatives under reflux conditions with anhydrous acetonitrile or ethanol as solvents .
- Imine coupling : Condensation of intermediates using coupling agents like DCC (dicyclohexylcarbodiimide) at controlled temperatures (60–80°C) to ensure stereoselective (E)-configuration .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key parameters to optimize include reaction time, catalyst loading (e.g., pyridine for acid scavenging), and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and E-configuration (e.g., imine proton at δ 8.5–9.0 ppm; fluorophenyl signals at δ 7.2–7.8 ppm) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and thiazole moieties) .
- High-resolution mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ at m/z 403.0825) and isotopic patterns matching fluorine/chlorine content .
Advanced: How can researchers investigate the mechanism of action of this compound in enzyme inhibition studies?
Answer:
- Enzyme kinetics : Perform dose-response assays (e.g., α-glucosidase inhibition) to calculate IC₅₀ values. Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Protein binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to targets like HSP70 or LRRK2 .
- Structural modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding poses in ATP-binding pockets or allosteric sites (e.g., HSP70 nucleotide-binding domain) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on fluorobenzamide-thiazole hybrids?
Answer:
- Substituent variation : Synthesize analogs with differing halogen (Cl/Br) or alkyl (ethyl vs. methyl) groups on the benzothiazole ring to assess steric/electronic effects on bioactivity .
- Bioisosteric replacement : Replace the fluorobenzamide moiety with trifluoromethyl or nitro groups to modulate lipophilicity and metabolic stability .
- Pharmacophore mapping : Use QSAR models (e.g., CoMFA) to correlate structural features (e.g., logP, polar surface area) with anticancer or antimicrobial potency .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Assay standardization : Re-evaluate protocols for variables like cell line origin (e.g., HEK293 vs. HeLa), incubation time (24 vs. 48 hrs), and solvent (DMSO concentration ≤0.1%) .
- Metabolic stability testing : Compare results in liver microsomes (human vs. rodent) to identify species-specific degradation pathways affecting efficacy .
- Orthogonal validation : Confirm antifungal activity via both broth microdilution (CLSI guidelines) and time-kill assays to rule out false positives from assay artifacts .
Advanced: What in silico approaches are recommended for target identification and off-target profiling?
Answer:
- Phylogenetic analysis : Use tools like BLAST-P to identify conserved binding sites across homologs (e.g., HSP70 in cancer vs. neurodegenerative disease models) .
- Chemoproteomics : Employ activity-based protein profiling (ABPP) with clickable probes to map interactomes in cell lysates .
- Off-target prediction : Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to flag potential interactions with GPCRs or kinases .
Basic: How can researchers ensure reproducibility in biological assays involving this compound?
Answer:
- Batch consistency : Characterize each synthesis batch via HPLC (purity ≥95%) and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Positive controls : Include reference inhibitors (e.g., diflubenzuron for pesticidal activity; Afatinib for kinase inhibition) to validate assay conditions .
- Data transparency : Report full experimental details (e.g., exact concentrations, vehicle controls) following FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Advanced: What methodologies are suitable for studying the compound’s pharmacokinetic properties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
